molecular formula C11H16BrNOS B428759 AI-942/8012163

AI-942/8012163

Cat. No.: B428759
M. Wt: 290.22g/mol
InChI Key: FQJYSEFVBMGNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AI-942/8012163 is a useful research compound. Its molecular formula is C11H16BrNOS and its molecular weight is 290.22g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Bromination of 5-methylthiophene-2-carboxylic acid: The starting material, 5-methylthiophene-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylthiophene-2-carboxylic acid.

    Formation of the ketone: The carboxylic acid group is then converted to a ketone via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

    Introduction of the dimethylamino group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ketone group to an alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-5-methylthiophen-2-yl)-2-methylpropan-1-one: Lacks the dimethylamino group, which may result in different chemical reactivity and biological activity.

    1-(4-Bromo-5-methylthiophen-2-yl)-3-(methylamino)-2-methylpropan-1-one: Contains a methylamino group instead of a dimethylamino group, which may affect its pharmacokinetic properties.

Uniqueness

Properties

Molecular Formula

C11H16BrNOS

Molecular Weight

290.22g/mol

IUPAC Name

1-(4-bromo-5-methylthiophen-2-yl)-3-(dimethylamino)-2-methylpropan-1-one

InChI

InChI=1S/C11H16BrNOS/c1-7(6-13(3)4)11(14)10-5-9(12)8(2)15-10/h5,7H,6H2,1-4H3

InChI Key

FQJYSEFVBMGNAU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br

Canonical SMILES

CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br

Origin of Product

United States

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